2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is notable for its unique structure, which includes a fluorophenyl group, a methoxy group, and a morpholine ring
Preparation Methods
The synthesis of 2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common synthetic route starts with the preparation of the hydrazone intermediate by reacting 2-fluorobenzaldehyde with hydrazine hydrate. This intermediate is then subjected to a cyclization reaction with 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit nucleoside transporters, affecting nucleotide synthesis and adenosine regulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can be compared with other similar compounds, such as:
2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: This compound shares a similar hydrazone structure but differs in the triazine ring and the presence of a chlorine atom.
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound has a similar triazine core but includes a piperazine ring and a naphthalene group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C15H17FN6O2 |
---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H17FN6O2/c1-23-15-19-13(18-14(20-15)22-6-8-24-9-7-22)21-17-10-11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)/b17-10+ |
InChI Key |
LQVUEFDCGMLXNU-LICLKQGHSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
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